Methyl 5-iodopicolinate

Suzuki-Miyaura cross-coupling bond dissociation energy

Choose Methyl 5-iodopicolinate for reliable, high-purity (≥97%) iodinated building block. The weak C-I bond (BDE ~57 kcal/mol) enables efficient oxidative addition in Suzuki-Miyaura couplings under mild conditions, outperforming bromo- and chloro-analogs. Its high polarizability (5.35 ų) forms strong, directional halogen bonds, enhancing binding affinity in medicinal chemistry. Ideal for constructing biaryl libraries and X-ray crystallography phasing. Ensure batch-to-batch consistency for your SAR campaigns. Order now from trusted suppliers.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 41960-44-5
Cat. No. B3023074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-iodopicolinate
CAS41960-44-5
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)I
InChIInChI=1S/C7H6INO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
InChIKeyQETAXCDWNFMFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Iodopicolinate (CAS 41960-44-5): A Halogenated Pyridine Building Block for Cross-Coupling and Medicinal Chemistry


Methyl 5-iodopicolinate (CAS 41960-44-5), also referred to as methyl 5-iodopyridine-2-carboxylate, is a heteroaromatic compound characterized by a pyridine ring with an iodine substituent at the 5-position and a methyl ester at the 2-position [1]. It is a light-sensitive solid with a molecular weight of 263.03 g/mol and a computed XLogP3 value of 1.00 . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules via palladium-catalyzed cross-coupling reactions [1]. Its defined structure and commercial availability in high purity (≥95-97%) make it a reliable building block for medicinal chemistry and materials science applications [2].

Why Methyl 5-Iodopicolinate (CAS 41960-44-5) Cannot Be Substituted with Generic Analogs in Critical Applications


Substituting Methyl 5-iodopicolinate with its bromo- or chloro- analogs in synthetic pathways or structure-activity relationship (SAR) studies is not straightforward due to fundamental differences in reactivity and physicochemical properties. The carbon-iodine (C-I) bond is significantly weaker (bond dissociation energy ~57 kcal/mol) compared to carbon-bromine (~71 kcal/mol) and carbon-chlorine (~84 kcal/mol) bonds, leading to markedly faster oxidative addition with palladium catalysts [1]. However, this heightened reactivity is nuanced: under specific classical Pd/PPh3 conditions at lower temperatures (~50 °C), aryl iodides can paradoxically exhibit poorer coupling efficiency than aryl bromides, a phenomenon that can derail reaction optimization if not anticipated [2]. Furthermore, the iodine atom's larger van der Waals radius and greater polarizability (I: ~5.35 ų > Br: ~3.05 ų > Cl: ~2.18 ų) enable stronger halogen bonding interactions, which can be exploited in medicinal chemistry for target engagement but may also lead to unanticipated off-target effects if substituted with a smaller halogen [3]. These combined factors render simple substitution unreliable without thorough re-validation of both synthetic and biological outcomes.

Quantitative Differentiation of Methyl 5-Iodopicolinate (CAS 41960-44-5) Versus Bromo/Chloro Analogs in Key Performance Metrics


Reactivity Differential in Palladium-Catalyzed Cross-Coupling: C-I vs. C-Br Bond Strength and Low-Temperature Anomaly

The carbon-iodine (C-I) bond in Methyl 5-iodopicolinate has a bond dissociation energy (BDE) of approximately 57 kcal/mol, which is 14 kcal/mol lower than the C-Br bond (71 kcal/mol) in Methyl 5-bromopicolinate [1]. This lower BDE generally translates to faster oxidative addition in palladium-catalyzed cross-couplings. However, a counterintuitive finding reported by Ho et al. (2018) demonstrates that under classical Pd(PPh3)4 catalysis in conventional solvent mixtures at lower temperatures (~50 °C), aryl iodides exhibit inefficient coupling compared to the equivalent aryl bromides due to poor turnover of the trans-[Pd(PPh3)2(Ar)(I)] intermediate [2]. This nuance is critical for reaction optimization.

Suzuki-Miyaura cross-coupling bond dissociation energy

Halogen Bonding Potential: Superior Polarizability of Iodine Enables Stronger Non-Covalent Interactions

Iodine's atomic polarizability is 5.35 ų, significantly higher than that of bromine (3.05 ų) and chlorine (2.18 ų) [1]. This property enables stronger and more directional halogen bonding. A relevant example in medicinal chemistry is Methyl 5-iodo-6-methoxypicolinate, where X-ray crystallography confirmed a halogen bond between the iodine atom and the Tyr197 residue in a kinase ATP-binding pocket, enhancing binding affinity and specificity [2]. While direct data for Methyl 5-iodopicolinate is not reported, the identical iodo-substitution pattern on the picolinate core suggests comparable potential for such interactions.

halogen bond medicinal chemistry target engagement

Analytical Purity and Characterization: Validated Identity via HPLC, NMR, and LC-MS

Commercial sources of Methyl 5-iodopicolinate (CAS 41960-44-5) offer validated purity levels of ≥97% as determined by HPLC area normalization, with additional identity confirmation provided by 1H NMR spectroscopy and LC-MS . For example, Aladdin Scientific specifies a purity of 97-100% by HPLC and confirms the 1H NMR spectrum conforms to the structure . Fluorochem reports a minimum purity of 95% . This level of analytical rigor ensures consistent performance in sensitive synthetic applications where trace impurities could poison catalysts or lead to side products.

quality control analytical chemistry procurement

Stability and Storage Requirements: Light Sensitivity Necessitates Refrigerated, Inert Storage

Methyl 5-iodopicolinate is documented as a light-sensitive compound that requires storage at 2-8°C, protected from light, and preferably under an inert atmosphere such as argon [1]. This is in contrast to many bromo- and chloro-picolinate analogs, which are often more stable at room temperature under ambient light. The specific sensitivity arises from the weak C-I bond, which can undergo photolytic cleavage, leading to deiodination and the formation of impurities that compromise the compound's utility in subsequent reactions.

chemical stability storage conditions handling

Lipophilicity (XLogP3 = 1.00): A Descriptor for Solubility and Membrane Permeability Prediction

The computed partition coefficient (XLogP3) for Methyl 5-iodopicolinate is 1.00 [1]. This value quantifies the compound's moderate lipophilicity, which is a key predictor of solubility in organic solvents and potential membrane permeability in biological systems. While direct comparative data for the corresponding bromo- or chloro-analogs are not provided here, the presence of the large, polarizable iodine atom influences this parameter, making it a valuable data point for medicinal chemists building predictive models or optimizing compound libraries.

lipophilicity drug-likeness physicochemical property

Optimal Use Cases for Methyl 5-Iodopicolinate (CAS 41960-44-5) Based on Quantitative Evidence


Precision Synthesis of Biaryl Motifs via Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed as an electrophilic partner in Suzuki-Miyaura cross-couplings where a balance of high general reactivity and careful temperature control is required. The weak C-I bond (BDE ~57 kcal/mol) facilitates efficient oxidative addition, enabling the coupling to proceed under relatively mild conditions [1]. However, as highlighted in Section 3, researchers must be aware of the potential for reduced coupling efficiency at lower temperatures (~50 °C) when using classical Pd/PPh3 catalyst systems, a nuance that can be mitigated by employing alternative ligands or slightly elevated temperatures [2]. This makes it a superior choice for constructing complex biaryl libraries where bromo-analogs may be too sluggish and chloro-analogs unreactive.

Structure-Based Drug Design Exploiting Halogen Bonding

In medicinal chemistry, Methyl 5-iodopicolinate serves as a privileged fragment for introducing a strong halogen bond donor. The high polarizability of iodine (5.35 ų) enables the formation of specific, directional non-covalent interactions with electron-rich residues in protein binding pockets, such as the carbonyl oxygen of a backbone amide or the π-system of a tyrosine residue [1]. As demonstrated with a close structural analog, this interaction can significantly enhance binding affinity and selectivity [2]. Therefore, this compound should be prioritized over its bromo- or chloro- counterparts in lead optimization programs where a halogen bond is a hypothesized or experimentally validated key interaction, offering a synthetic handle for iterative SAR exploration.

Preparation of Heavy-Atom Derivatives for X-ray Crystallography

The iodine atom in Methyl 5-iodopicolinate provides a strong anomalous scattering signal, making it valuable for preparing heavy-atom derivatives of proteins or other macromolecules for X-ray crystallography. The compound's reactive methyl ester can be readily hydrolyzed to the carboxylic acid and then coupled to surface lysine residues or other nucleophilic sites on a protein of interest [1]. The introduction of iodine's electron-dense core facilitates phasing by single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) methods. This application leverages the unique physical property of iodine (strong anomalous signal) that bromo- or chloro-derivatives cannot provide to the same extent, making it an essential tool in structural biology.

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